molecular formula C12H17ClN2 B13633173 1-(4-Bromo-3-methylbenzyl)piperazine

1-(4-Bromo-3-methylbenzyl)piperazine

Cat. No.: B13633173
M. Wt: 224.73 g/mol
InChI Key: WOJKVOTZBRYSQZ-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chloro-3-methylphenyl)methyl]piperazine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) under reflux conditions. The reaction proceeds smoothly, yielding the desired product with high efficiency.

Industrial Production Methods: On an industrial scale, the production of 1-[(4-chloro-3-methylphenyl)methyl]piperazine follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chloro-3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to form secondary amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted piperazine derivatives.

    Oxidation Reactions: N-oxides of the original compound.

    Reduction Reactions: Secondary amines.

Scientific Research Applications

1-[(4-chloro-3-methylphenyl)methyl]piperazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Clocinizine: An antihistamine with a similar piperazine structure.

    Chlorcyclizine: Another antihistamine with structural similarities.

Uniqueness: 1-[(4-chloro-3-methylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17ClN2/c1-10-8-11(2-3-12(10)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

WOJKVOTZBRYSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNCC2)Cl

Origin of Product

United States

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